molecular formula C13H11ClO B8669459 2'-Methoxy-4-chlorobiphenyl CAS No. 53824-23-0

2'-Methoxy-4-chlorobiphenyl

Cat. No. B8669459
CAS RN: 53824-23-0
M. Wt: 218.68 g/mol
InChI Key: MBOXSXIGVXMZDU-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

2-Bromoanisole (97 mg, 0.52 mmol) reacted with 4-chlorophenylboronic acid (102 mg, 0.65 mmol) using 0.5/1.0 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (8.8 mg, 1.57 mmol) in THF (2 ml) at room temperature to give the title compound (108 mg, 95%): 1H-NMR (400 MHz, CDCl3): δ 7.51 (d, 2H, J=8.4 Hz), 7.42 (d, 2H, J=8.0 Hz), 7.46-7.32 (m, 2H), 7.08 (t, 1H, J=7.6 Hz, aryl coupling J=1.2), 7.03 (d, 1H, J=8.0 Hz), 3.85 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 156.27, 136.86, 132.79, 130.81, 130.60, 129.33, 128.94, 128.10, 120.85, 111.16, 55.47. GC/MS(EI): m/z 218 (M+), 220 (M++2, Cl isotope peak), 168, 139. Anal. Calcd for C13H11ClO: C, 71.40; H, 5.07. Found: C, 71.47; H, 5.21.
Quantity
97 mg
Type
reactant
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8.8 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9].[Cl:10][C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.[F-].[K+]>C1COCC1>[CH3:9][O:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:14]1[CH:15]=[CH:16][C:11]([Cl:10])=[CH:12][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
97 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1)OC
Name
Quantity
102 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Step Two
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
8.8 mg
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 108 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.